![molecular formula C17H20N2 B1201623 Spiro[1,3-dihydroperimidine-2,1'-cycloheptane]](/img/structure/B1201623.png)
Spiro[1,3-dihydroperimidine-2,1'-cycloheptane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[1,3-dihydroperimidine-2,1'-cycloheptane] is a member of naphthalenes.
Scientific Research Applications
Synthesis and Structural Studies
- Spiro[1,3-dihydroperimidine-2,1'-cycloheptane] derivatives have been synthesized and studied for their crystal structures using X-ray diffraction, providing insights into their lattice parameters and spatial configurations (Li & Deng, 2011).
Application in Domino Reactions
- The compound has been used in domino Diels–Alder reactions, a critical process in organic chemistry, for synthesizing various structurally complex molecules. This demonstrates its utility in facilitating complex chemical transformations (Yang, Sun, & Yan, 2018).
Organophosphorus Compound Synthesis
- Spiro[cycloheptane-1,4'-perhydro-[1,3,2]diazaphosphole] and related derivatives, which are closely related to Spiro[1,3-dihydroperimidine-2,1'-cycloheptane], have been synthesized, indicating its relevance in the synthesis of organophosphorus compounds (Omran & Moustafa, 2006).
Analgesic Development
- Related spiro compounds have been studied as analgesic NOP and opioid receptor agonists, suggesting potential pharmaceutical applications (Schunk et al., 2014).
Spiro Compound Stability
- Research has focused on the stability and structural properties of various spiro compounds, which is essential for understanding their chemical behavior and potential applications (Oda et al., 2000).
Oxidative Addition Reactions
- Spiro compounds have been utilized in oxidative addition reactions, a key method in synthetic chemistry, further highlighting their versatility in chemical syntheses (Wang & Gao, 2009).
Antimicrobial Activity
- Spiro compounds have been explored for antimicrobial activities, suggesting potential for developing new antimicrobial agents (Hafez, El-Gazzar, & Zaki, 2016).
Catalysis in Multicomponent Synthesis
- They have been used as catalysts in multicomponent synthesis processes, demonstrating their role in facilitating complex chemical reactions (Mukhopadhyay, Rana, & Butcher, 2011).
Novel Spiro Compounds Synthesis
- Research on the synthesis of novel spiro compounds, like spiro-isothiazolidine-triones, has been conducted, expanding the chemical diversity and potential applications of spiro compounds (Dobrydnev et al., 2015).
Neurological Applications
- Studies on spiro compounds related to tacrine hybrids for neurological applications indicate their potential use in neurodegenerative disease treatment (Bonacorso et al., 2015).
properties
Product Name |
Spiro[1,3-dihydroperimidine-2,1'-cycloheptane] |
---|---|
Molecular Formula |
C17H20N2 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
spiro[1,3-dihydroperimidine-2,1'-cycloheptane] |
InChI |
InChI=1S/C17H20N2/c1-2-4-12-17(11-3-1)18-14-9-5-7-13-8-6-10-15(19-17)16(13)14/h5-10,18-19H,1-4,11-12H2 |
InChI Key |
DHXWVWPVLLJSRG-UHFFFAOYSA-N |
SMILES |
C1CCCC2(CC1)NC3=CC=CC4=C3C(=CC=C4)N2 |
Canonical SMILES |
C1CCCC2(CC1)NC3=CC=CC4=C3C(=CC=C4)N2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.